3-(benzylthio)-5-phenyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
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Overview
Description
3-(BENZYLSULFANYL)-5-PHENYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE is a heterocyclic compound that belongs to the class of [1,2,4]triazolo[4,3-a]pyrimidines. . The unique structure of this compound, which includes a triazole ring fused to a pyrimidine ring, contributes to its wide range of biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(BENZYLSULFANYL)-5-PHENYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE typically involves a multi-step process. One common method is the three-component one-pot synthesis, which involves the reaction of 5-amino-1-phenyl-1H-1,2,4-triazoles, aromatic aldehydes, and ethyl acetoacetate . The reaction is carried out under reflux conditions in the presence of a suitable catalyst, such as p-toluenesulfonic acid, to yield the desired product.
Industrial Production Methods
the principles of green chemistry, such as the use of environmentally benign solvents and catalysts, are often applied to optimize the synthesis process for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(BENZYLSULFANYL)-5-PHENYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3-(BENZYLSULFANYL)-5-PHENYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the activity of certain enzymes, such as c-Met and VEGFR-2 kinases, which are involved in cell signaling pathways that regulate cell growth and survival . The compound binds to the active sites of these enzymes, blocking their activity and thereby inhibiting cancer cell proliferation.
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]pyrimidin-7(1H)-ones: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrido[2,3-d][1,2,4]triazolo[4,3-a]pyrimidin-5-ones: These derivatives have been studied for their antimicrobial and anticancer properties.
[1,2,4]Triazolo[1,5-a]pyrimidines: Known for their wide range of pharmacological activities, including antiviral and anticancer effects.
Uniqueness
The uniqueness of 3-(BENZYLSULFANYL)-5-PHENYL-7H,8H-[1,2,4]TRIAZOLO[4,3-A]PYRIMIDIN-7-ONE lies in its benzylsulfanyl group, which imparts distinct chemical properties and biological activities. This functional group enhances the compound’s ability to interact with specific molecular targets, making it a promising candidate for drug development and other applications .
Properties
Molecular Formula |
C18H14N4OS |
---|---|
Molecular Weight |
334.4 g/mol |
IUPAC Name |
3-benzylsulfanyl-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one |
InChI |
InChI=1S/C18H14N4OS/c23-16-11-15(14-9-5-2-6-10-14)22-17(19-16)20-21-18(22)24-12-13-7-3-1-4-8-13/h1-11H,12H2,(H,19,20,23) |
InChI Key |
NQTPWBAUKNOFQI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NN=C3N2C(=CC(=O)N3)C4=CC=CC=C4 |
Origin of Product |
United States |
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